molecular formula C35H41N5O5 B093913 Dihydroergocristine CAS No. 17479-19-5

Dihydroergocristine

Cat. No. B093913
CAS RN: 17479-19-5
M. Wt: 611.7 g/mol
InChI Key: DEQITUUQPICUMR-HJPBWRTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with various pharmacological effects. It has been studied for its impact on energy metabolism, particularly in the context of ischemia and oxygen-glucose deprivation, as well as its interactions with adrenergic and serotonergic receptors. DHEC has been used in the treatment of cognitive impairments in the elderly, and its pharmacokinetics have been characterized in both preclinical and clinical settings .

Synthesis Analysis

The synthesis of DHEC and its metabolites has been explored in studies involving liver microsomes from different species. The major metabolite identified is 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), which was produced using bovine liver preparations and characterized through various analytical techniques, including mass spectrometry and NMR .

Molecular Structure Analysis

The molecular structure of DHEC has been analyzed through the crystallization of the compound from different organic solvents. This analysis has revealed different solvatomorphs of DHEC, all containing a water molecule and, in some cases, an additional solvent molecule. These studies have provided insights into the suitability of DHEC as a template for molecularly imprinted polymers (MIPs) for the specific analysis of ergot alkaloids in food .

Chemical Reactions Analysis

DHEC's ability to form intermolecular complexes with xanthine analogs such as caffeine and theophylline has been investigated. These interactions have been shown to enhance the solubility and dissolution rate of DHEC, as well as alter its pharmacokinetic properties when co-administered with these agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHEC have been characterized through various studies. A rapid HPLC method with fluorescence detection has been developed for the determination of DHEC in pharmaceutical formulations, indicating its stability and suitability for quantitative analysis. The pharmacokinetics of DHEC and its major metabolite have been studied in human plasma, revealing its absorption and elimination profiles .

Relevant Case Studies

Several case studies have demonstrated the therapeutic potential of DHEC. A one-year double-blind study in elderly patients with chronic cerebrovascular disease or organic brain syndrome showed significant improvements in confusion, mental alertness, and memory performance with DHEC treatment compared to placebo. The study also highlighted the good safety profile of DHEC . Additionally, the pharmacokinetics of DHEC and its metabolites have been monitored in human subjects, providing preliminary data on the relative concentrations of these compounds in plasma following oral administration .

Scientific Research Applications

  • Alzheimer’s Disease and Age-Related Cognitive Impairment

    • Field : Neurology and Geriatrics
    • Application : Dihydroergocristine is used to delay progressive mental decline in conditions like Alzheimer’s . It has been shown to present effect on memory and cognition .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : This activity in the brain is reported by an increase in glutathione in age-related brain states . In Alzheimer studies, dihydroergocristine reduced the amyloid-beta levels in different cell types .
  • Cerebrovascular Diseases

    • Field : Neurology
    • Application : Dihydroergocristine is used for the symptomatic treatment of cerebrovascular diseases .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : The vasoregulating effect causes an increase in cerebral blood flow and oxygen consumption by the brain, which correlates with the brain protective function of dihydroergocristine .
  • Vascular Diseases of the Extremities

    • Field : Vascular Medicine
    • Application : Dihydroergocristine is used for the symptomatic treatment of vascular diseases of the extremities .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : The vasoregulating effect of dihydroergocristine promotes a dilating action in the contracted arteries and a tonic action in the dilated arteries and arterioles .
  • Treatment of Reduction of Blood Flow

    • Field : Vascular Medicine
    • Application : Dihydroergocristine is used for the treatment of conditions that involve reduced blood flow .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : Dihydroergocristine has been reported to have an amphoteric vasoregulating activity either hypotensive in hypertensive individuals or hypertensive in hypotensive individuals .
  • Management of Cognitive Function

    • Field : Neurology
    • Application : Dihydroergocristine is used for the management of cognitive function .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : Dihydroergocristine has been shown to present effect on memory and cognition .
  • Potential Anti-Glaucoma Drug

    • Field : Ophthalmology
    • Application : Scientific research is focused on ergot derivatives, such as Dihydroergocristine, as these molecules are suggested as a potent group of anti-glaucoma drugs .
    • Methods : The specific methods of application or experimental procedures are still under research .
    • Results : The outcomes of this application are still under research .
  • Treatment of Cerebral and Peripheral Vascular Events

    • Field : Vascular Medicine
    • Application : Dihydroergocristine is used in some countries such as Brazil as a single agent for the treatment of cerebral and peripheral vascular events .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : Dihydroergocristine may present an amphoteric vasoregulating activity either hypotensive in hypertensive individuals or hypertensive in hypotensive individuals .
  • Used in Combination to Manage Vascular Disorders

    • Field : Vascular Medicine
    • Application : Dihydroergocristine is used in combination with other drugs to manage vascular disorders .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : The combined effect of the drugs is used to manage vascular disorders .
  • Used in Combination for Symptomatic Treatment of No Primary Neurological Disease, Idiopathic Decreased Mental Activity

    • Field : Neurology
    • Application : Dihydroergocristine is used in combination with other drugs for symptomatic treatment of no primary neurological disease, idiopathic decreased mental activity .
    • Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
    • Results : The combined effect of the drugs is used to manage these conditions .

Safety And Hazards

Dihydroergocristine may damage fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQITUUQPICUMR-HJPBWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046322
Record name Dihydroergocristine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase.
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dihydroergocristine

CAS RN

17479-19-5
Record name Dihydroergocristine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17479-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocristine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergocristine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroergocristine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCRISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

213-215 ºC
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocristine
Reactant of Route 2
Dihydroergocristine
Reactant of Route 3
Dihydroergocristine
Reactant of Route 4
Reactant of Route 4
Dihydroergocristine
Reactant of Route 5
Dihydroergocristine
Reactant of Route 6
Dihydroergocristine

Citations

For This Compound
2,090
Citations
L Bai, X Li, X Ma, R Zhao, D Wu - Anticancer Research, 2020 - ar.iiarjournals.org
Background/Aim: Chemoresistance is a major obstacle in the treatment of prostate cancer (PCa). It is imperative to develop novel strategies for overcoming chemoresistance and …
Number of citations: 4 ar.iiarjournals.org
B Bicalho, GC Guzzo, S Lilla, HO Santos… - Current drug …, 2005 - ingentaconnect.com
Dihydroergocristine (DHEC) is a semi-synthetic drug mainly used for age-related cognitive impairment. In this study, its major metabolite 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) …
Number of citations: 9 www.ingentaconnect.com
X Lei, J Yu, Q Niu, J Liu, PC Fraering, F Wu - Scientific reports, 2015 - nature.com
Known γ-secretase inhibitors or modulators display an undesirable pharmacokinetic profile and toxicity and have therefore not been successful in clinical trials for Alzheimer’s disease (…
Number of citations: 26 www.nature.com
A Franciosi, G Zavattini - Current therapeutic research, 1994 - Elsevier
The efficacy and safety of three dose levels of dihydroergocristine (DHEC) and placebo were compared in this double-blind, placebocontrolled, randomized study with four parallel …
Number of citations: 5 www.sciencedirect.com
F Drago, C Valerio, V D'Agata, U Scapagnini - … Biochemistry and Behavior, 1988 - Elsevier
The ergot alkaloid derivative dihydroergocristine (DHECS) was injected acutely or subchronically to aged male rats of the Sprague-Dawley strain, 26 months old, at the dose of 0.05 or …
Number of citations: 4 www.sciencedirect.com
T Beck, P Vogg, J Krieglstein - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… ergot alkaloid dihydroergocristine on physiological variables, … /kg and 20 mg/kg dihydroergocristine. LCBF and LCGU were … At a dose of 0.5 mg/kg, dihydroergocristine neither …
Number of citations: 12 link.springer.com
J Roquebert, A Malek, P Gomond… - European journal of …, 1984 - Elsevier
… The pressor response to dihydroergocristine was reduced competitively by yohimbine and … due to dihydroergocristine is mediated by a2-adrenoceptors. Dihydroergocristine decreased …
Number of citations: 13 www.sciencedirect.com
P Chopin, M Briley - Journal of Pharmacy and Pharmacology, 1990 - academic.oup.com
A combination of dihydroergocristine and raubasine, 1: 8 (w/w), has been shown to be effective in treating the symptoms associated with mental aging in man. Patients treated with the …
Number of citations: 4 academic.oup.com
J Čejka, J Ondráček, M Hušák… - Collection of …, 1995 - cccc.uochb.cas.cz
… Dihydroergocristine is used either alone5 or as a mixture with other members of … The present study was undertaken to obtain detailed structural parameters of dihydroergocristine …
Number of citations: 8 cccc.uochb.cas.cz
E Müller-Schweinitzer - Cardiovascular drugs and therapy, 1990 - Springer
Dihydroergocristine (DHEC) and dihydroergotamine (DHE) were investigated on canine saphenous veins in vivo and on canine saphenous veins and basilar arteries in vitro. Following …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.